Another method includes a multi-step process where intermediates are formed using different solvents and reagents. For example, one synthesis route involves reacting specific precursors in methanol with ammonium formate and palladium on carbon as a catalyst . The reaction conditions are carefully controlled to ensure high purity and yield.
Structure and Data
The molecular structure of (3S,8S,9S,12R)-Atazanavir can be represented by its chemical formula . It features a complex arrangement of rings and functional groups that contribute to its biological activity. The stereochemistry at positions 3, 8, 9, and 12 is critical for its function as a protease inhibitor.
Detailed structural data can be derived from spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry. These techniques confirm the structural integrity and stereochemical configuration of the compound during synthesis.
Reactions and Technical Details
The primary chemical reaction for (3S,8S,9S,12R)-Atazanavir involves the formation of hydrazones from carbonyl compounds followed by reduction reactions. The Suzuki coupling reaction plays a critical role in forming the biaryl unit of the molecule. In this context, palladium-catalyzed cross-coupling reactions are employed to create carbon-carbon bonds that are essential for building the complex structure of Atazanavir .
Process and Data
(3S,8S,9S,12R)-Atazanavir functions by specifically inhibiting the HIV protease enzyme. This enzyme is responsible for cleaving viral polyproteins into functional proteins necessary for viral replication. By binding to the active site of the protease, Atazanavir prevents this cleavage process, thereby inhibiting the maturation of infectious viral particles.
The inhibition mechanism involves competitive binding where Atazanavir mimics the natural substrates of the protease. This interaction stabilizes the enzyme-substrate complex but prevents the subsequent enzymatic reaction from occurring.
Physical and Chemical Properties
(3S,8S,9S,12R)-Atazanavir is characterized by several physical properties:
Chemical properties include its stability under acidic conditions but potential degradation under extreme pH levels or prolonged exposure to light. Analytical methods such as high-performance liquid chromatography (HPLC) are utilized to assess purity and stability over time .
Scientific Uses
(3S,8S,9S,12R)-Atazanavir is primarily used in clinical settings for treating HIV infections. Its application extends beyond monotherapy; it is often part of combination therapies that enhance antiviral efficacy while reducing potential resistance development.
Research continues into new analogs of Atazanavir that may offer improved efficacy or reduced side effects. Studies have also explored its potential use in treating other viral infections or diseases where protease inhibition could be beneficial .
(3S,8S,9S,12R)-Atazanavir is a stereochemically complex azapeptide protease inhibitor with the molecular formula C₃₈H₅₂N₆O₇ and a molecular weight of 704.86 g/mol [1] [9]. The compound features four chiral centers at positions 3, 8, 9, and 12, which dictate its three-dimensional architecture. The specific stereochemical designation—(3S,8S,9S,12R)—defines the spatial orientation of these centers:
The central scaffold includes a pentaazatetradecanedioic acid dimethyl ester backbone, with a pyridinylphenyl moiety (4-(pyridin-2-yl)benzyl) critical for target engagement. The stereochemistry forces the molecule into a folded conformation that pre-organizes it for binding to the HIV-1 protease active site [7] [9].
Table 1: Key Structural Features of (3S,8S,9S,12R)-Atazanavir
Feature | Description |
---|---|
Molecular Formula | C₃₈H₅₂N₆O₇ |
Molecular Weight | 704.86 g/mol |
Chiral Centers | 4 (3S, 8S, 9S, 12R) |
Key Functional Groups | Hydroxy, carbamate, tert-butyl, pyridinylbenzyl, benzyl, dimethyl ester |
Canonical SMILES | CC(C)(C)C@@HNC(=O)OC |
The stereochemical precision of (3S,8S,9S,12R)-Atazanavir is non-negotiable for its antiretroviral activity. Each chiral center contributes distinctly:
Modification of any stereocenter reduces potency by >100-fold. For example:
Atazanavir has 16 possible stereoisomers (2⁴), but only the (3S,8S,9S,12R) configuration exhibits clinically relevant HIV-1 protease inhibition. Key comparisons include:
Table 2: Bioactivity Comparison of Select Atazanavir Stereoisomers
Stereoisomer | Relative Binding Affinity | Protease Inhibition (IC₅₀) | Catalog Reference |
---|---|---|---|
(3S,8S,9S,12R) | 100% | 26 nM | ALL-A05591 [10] |
(3R,8S,9S,12R) | ~5% | >500 nM | ALL-A05590 [10] |
(3S,8R,9S,12R) | <2% | Not reported | ALL-A05596 [10] |
(3S,8S,9R,12R) | ~10% | ~260 nM | ALL-A05597 [10] |
The enantiomer (3R,8R,9R,12S) is biologically inert due to incompatible spatial alignment with the protease’s C₂-symmetric active site. Synthetic routes to the bioactive isomer rely on:
Structural characterization of (3S,8S,9S,12R)-Atazanavir employs complementary techniques:
X-ray Crystallography
NMR Spectroscopy
Chemical Cross-Linking Mass Spectrometry (CXMS)
Table 3: Structural Elucidation Methodologies Applied to Atazanavir
Method | Resolution/Constraints | Key Insights |
---|---|---|
X-ray Crystallography | 1.8 Å (complex with protease) | Asymmetric binding mode; H-bond network |
NMR (NOESY/HSQC) | <0.1 Å (bond distances) | Solution conformation; solvent interactions |
CXMS | 5-30 Å (distance constraints) | Protease conformational dynamics upon binding |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1